![molecular formula C19H19ClN2O2 B5763914 2-{[3-(2-chlorophenyl)acryloyl]amino}-N-isopropylbenzamide](/img/structure/B5763914.png)
2-{[3-(2-chlorophenyl)acryloyl]amino}-N-isopropylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[3-(2-chlorophenyl)acryloyl]amino}-N-isopropylbenzamide, also known as CI-994, is a small molecule inhibitor of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histone proteins, which can lead to changes in gene expression. CI-994 has been studied for its potential therapeutic applications in cancer treatment and other diseases.
Mécanisme D'action
2-{[3-(2-chlorophenyl)acryloyl]amino}-N-isopropylbenzamide works by inhibiting HDACs, which leads to an increase in histone acetylation and changes in gene expression. This can result in the activation of tumor suppressor genes and the inhibition of oncogenes, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells, 2-{[3-(2-chlorophenyl)acryloyl]amino}-N-isopropylbenzamide has also been shown to have other biochemical and physiological effects. It has been shown to inhibit the growth of malaria parasites and reduce inflammation in animal models of sepsis. Additionally, 2-{[3-(2-chlorophenyl)acryloyl]amino}-N-isopropylbenzamide has been studied for its potential to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-{[3-(2-chlorophenyl)acryloyl]amino}-N-isopropylbenzamide in lab experiments is its specificity for HDACs, which allows for targeted inhibition of these enzymes. However, 2-{[3-(2-chlorophenyl)acryloyl]amino}-N-isopropylbenzamide can also have off-target effects on other proteins and enzymes, which can complicate data interpretation. Additionally, the synthesis of 2-{[3-(2-chlorophenyl)acryloyl]amino}-N-isopropylbenzamide can be complex and time-consuming, which can limit its use in some experiments.
Orientations Futures
There are several potential future directions for research on 2-{[3-(2-chlorophenyl)acryloyl]amino}-N-isopropylbenzamide. One area of interest is the development of more potent and selective HDAC inhibitors based on the structure of 2-{[3-(2-chlorophenyl)acryloyl]amino}-N-isopropylbenzamide. Additionally, further studies are needed to fully understand the mechanisms of action of 2-{[3-(2-chlorophenyl)acryloyl]amino}-N-isopropylbenzamide and its potential therapeutic applications in other diseases beyond cancer. Finally, the use of 2-{[3-(2-chlorophenyl)acryloyl]amino}-N-isopropylbenzamide in combination with other cancer treatments, such as immunotherapy, is an area of active research.
Méthodes De Synthèse
The synthesis of 2-{[3-(2-chlorophenyl)acryloyl]amino}-N-isopropylbenzamide involves several steps, including the reaction of 2-amino-N-isopropylbenzamide with acryloyl chloride and 2-chlorobenzaldehyde. The resulting product is then purified using chromatography techniques.
Applications De Recherche Scientifique
2-{[3-(2-chlorophenyl)acryloyl]amino}-N-isopropylbenzamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit tumor growth in animal models. Additionally, 2-{[3-(2-chlorophenyl)acryloyl]amino}-N-isopropylbenzamide has been studied for its potential to enhance the effectiveness of other cancer treatments, such as radiation therapy and chemotherapy.
Propriétés
IUPAC Name |
2-[[(E)-3-(2-chlorophenyl)prop-2-enoyl]amino]-N-propan-2-ylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O2/c1-13(2)21-19(24)15-8-4-6-10-17(15)22-18(23)12-11-14-7-3-5-9-16(14)20/h3-13H,1-2H3,(H,21,24)(H,22,23)/b12-11+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFAPLPULRBSOEO-VAWYXSNFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=CC=C1NC(=O)C=CC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC(=O)C1=CC=CC=C1NC(=O)/C=C/C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(2E)-3-(2-chlorophenyl)prop-2-enoyl]amino}-N-(propan-2-yl)benzamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.